REACTION_CXSMILES
|
[Br:1]C1C=NC=NC=1.[NH4+].[Cl-].[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17]C2C=NC=NC=2)=[CH:15][CH:14]=1>C1COCC1.Cl[Ni](Cl)([P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1)[P](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1>[F:10][C:11]([F:27])([F:26])[O:12][C:13]1[CH:25]=[CH:24][C:16]([CH2:17][Br:1])=[CH:15][CH:14]=1 |f:1.2,^1:35,54|
|
Name
|
|
Quantity
|
33.23 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=NC=NC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
[NH4+].[Cl-]
|
Name
|
5-[4-(trifluoromethoxy)benzyl]pyrimidine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC(OC1=CC=C(CC=2C=NC=NC2)C=C1)(F)F
|
Name
|
|
Quantity
|
300 mg
|
Type
|
catalyst
|
Smiles
|
Cl[Ni]([P](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)([P](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)Cl
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for another 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
The aqueous layer was washed with 200 mL of THF-ether (1:1)
|
Type
|
WASH
|
Details
|
the combined organic layers washed with saturated aqueous NaHCO3
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a pale yellow oily residue
|
Reaction Time |
10 min |
Name
|
|
Type
|
|
Smiles
|
FC(OC1=CC=C(CBr)C=C1)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |